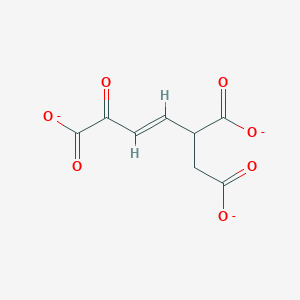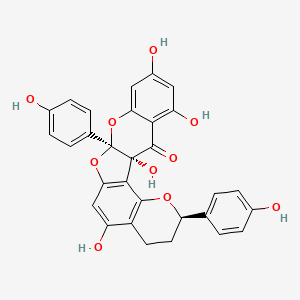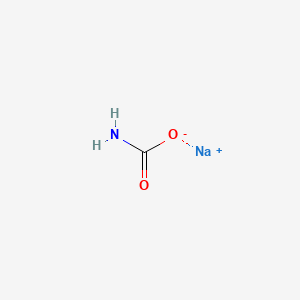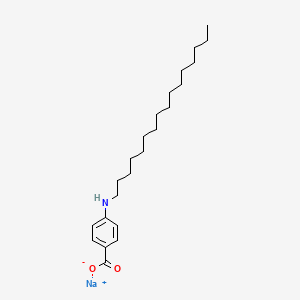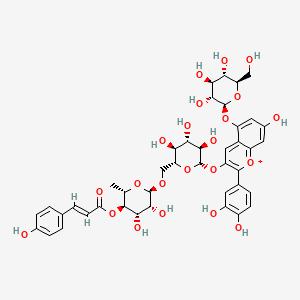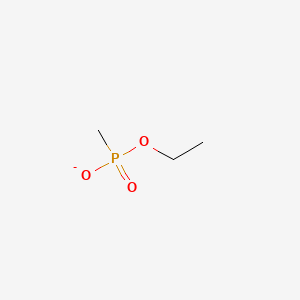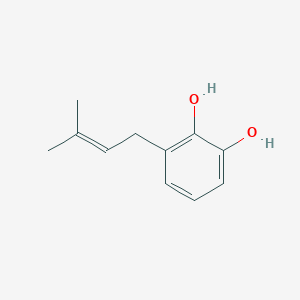
3-(All-trans-polyprenyl)catechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(all-trans-polyprenyl)benzene-1,2-diol is any member of the class of catechols that is catechol in which the hydrogen at position 3 is substituted by an all-trans-polyprenyl group.
Applications De Recherche Scientifique
Oxidation and Coordination in Polymers
- Catechol groups are used as cross-linking points in polymers, with unique features due to their oxidation and coordination effects. This has implications for designing bioinspired adhesives and surface coatings (Xu et al., 2012).
Surface Modification
- Catecholic chemistry facilitates the attachment of polymers to various materials, opening new routes for substrate modification and functional composite material preparation (Ye et al., 2011).
Energy Storage and Environmental Applications
- Catechols incorporated into (bio)polymers are emerging in biomedical, energy storage, and environmental applications. Their redox properties are particularly useful for designing energy storage devices (Patil et al., 2018).
Biocompatibility and Adhesion
- Catechol-containing materials show strong adhesion and biocompatibility, making them suitable for biomedical applications like tissue adhesives (Tang et al., 2019).
Cancer Chemoprevention
- Catechol moieties in dietary natural products exhibit cancer chemopreventive activity by activating pathways such as the Nrf2 pathway, highlighting their potential in medical applications (Lin et al., 2015).
Polymer Chemistry
- Catechols serve as versatile platforms in polymer chemistry, useful for designing synthetic adhesives and coatings. They can be embedded into polymer chains, attached as pendant groups, or incorporated at polymer extremities (Faure et al., 2013).
Sensor Applications
- Catechols can be used in sensor technologies, such as in the detection of specific substances due to their catalytic properties (Chen et al., 2009).
Propriétés
Nom du produit |
3-(All-trans-polyprenyl)catechol |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3 |
Clé InChI |
CWNAMDTZXWFAQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=CC=C1)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



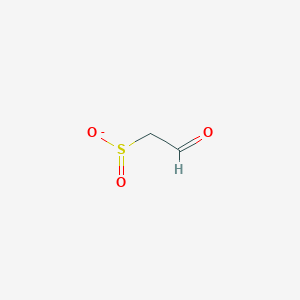
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
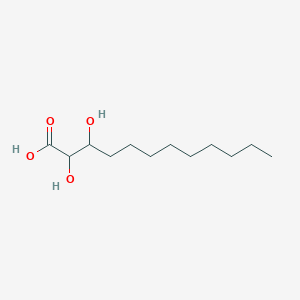
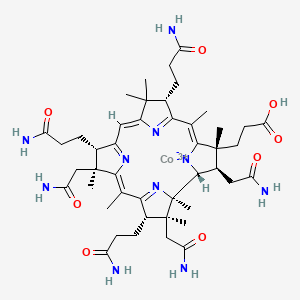
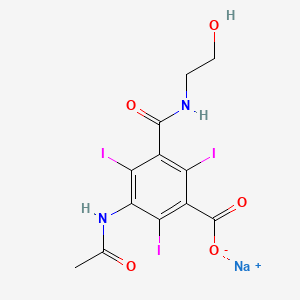
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
